Terpinyl acetate

Catalog No.
S602109
CAS No.
80-26-2
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terpinyl acetate

CAS Number

80-26-2

Product Name

Terpinyl acetate

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3

InChI Key

IGODOXYLBBXFDW-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C

solubility

soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water
1 ml in 5 ml 70% alcohol (in ethanol)

Synonyms

p-Menth-1-en-8-ol acetate

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C

The exact mass of the compound alpha-Terpinyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water1 ml in 5 ml 70% alcohol (in ethanol). It belongs to the ontological category of p-menthane monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Terpinyl acetate (CAS 80-26-2) is a sterically hindered cyclic monoterpene ester widely utilized as a robust functional ingredient and chemical intermediate in industrial applications. Characterized by its stable cyclic structure, it serves as a critical building block in formulations requiring high chemical resilience . Unlike simpler acyclic esters, its unique physicochemical properties—including an elevated boiling point of 232 °C and a low vapor pressure of 0.038 mmHg at 25 °C—make it a preferred choice for applications demanding prolonged tenacity, controlled volatilization, and reliable processability [1].

Procurement decisions often default to linalyl acetate due to its similar olfactory profile and widespread availability; however, generic substitution fails in rigorous industrial environments. In alkaline soap manufacturing, acidic cleaners, or prolonged thermal processing, acyclic allylic esters like linalyl acetate rapidly hydrolyze or rearrange, generating undesirable off-odors and degrading product integrity . Terpinyl acetate’s sterically hindered cyclic tertiary structure provides superior hydrolytic stability across a broader pH range, ensuring consistent performance, reproducible batch quality, and extended shelf-life in aggressive formulation matrices where standard substitutes structurally collapse .

Vapor Pressure and Volatility Profile for Extended Tenacity

In comparative volatility assessments, terpinyl acetate demonstrates a significantly lower vapor pressure than its primary acyclic analog, linalyl acetate. At 25 °C, terpinyl acetate exhibits a vapor pressure of just 0.038 mmHg [1]. Correspondingly, its boiling point is elevated to 232 °C, compared to approximately 220 °C for linalyl acetate [2]. This reduced volatility translates to a slower evaporation rate, providing extended middle-to-base note tenacity in complex mixtures and ensuring prolonged active-release profiles in functional coatings and slow-release matrices.

Evidence DimensionVapor Pressure and Boiling Point
Target Compound DataTerpinyl acetate: 0.038 mmHg (25 °C); BP 232 °C
Comparator Or BaselineLinalyl acetate: ~0.111 mmHg (25 °C); BP 220 °C
Quantified DifferenceSignificantly lower vapor pressure and +12 °C higher boiling point
ConditionsStandard atmospheric conditions, 25 °C

Enables formulators to achieve longer-lasting product efficacy and scent retention without increasing the total volatile organic compound (VOC) loading.

Hydrolytic Stability in Extreme pH Formulations

Esters are generally susceptible to acid- or base-catalyzed hydrolysis, which limits their use in harsh industrial cleaners or alkaline soap bases. Linalyl acetate, an allylic tertiary ester, undergoes rapid hydrolysis and rearrangement under these conditions, leading to formulation breakdown and off-odors . In contrast, terpinyl acetate features a sterically hindered cyclic tertiary structure that significantly retards the hydrolysis rate. Industrial formulation guidelines specifically recommend replacing linalyl acetate with terpinyl acetate in alkaline media to prevent degradation, ensuring the chemical integrity of the final product over extended shelf lives.

Evidence DimensionResistance to alkaline/acidic hydrolysis
Target Compound DataTerpinyl acetate (cyclic tertiary ester): High stability, retains structural integrity
Comparator Or BaselineLinalyl acetate (acyclic allylic ester): Prone to rapid hydrolysis and rearrangement
Quantified DifferenceSignificant reduction in hydrolysis-induced degradation in alkaline media
ConditionsAlkaline soap and industrial cleaner formulations

Critical for procurement in the personal care and industrial cleaning sectors where maintaining chemical stability at high pH is non-negotiable.

Synergistic Antimicrobial Formulation Compatibility

In the development of non-therapeutic antimicrobial surface cleaners, terpinyl acetate is utilized as a synergistic co-active alongside phenolic compounds like thymol. While free alcohols like terpineol can be used, terpinyl acetate provides a highly favorable partition coefficient (Log P ~4.4) and lower sensory irritation while maintaining efficacy [1]. Patent literature demonstrates that binary mixtures of thymol (0.025% - 0.2%) and terpinyl acetate (0.063% - 0.5%) in surfactant solutions yield potent antibacterial activity. The esterification of the alcohol group improves solubility in lipid membranes and surfactant micelles, optimizing the delivery of the active payload [2].

Evidence DimensionFormulation efficacy in surfactant matrices
Target Compound DataTerpinyl acetate + Thymol: Effective antibacterial action with improved sensory/solubility profile
Comparator Or BaselineFree Terpineol or pure Thymol: Higher irritation potential, different micellar partitioning
Quantified DifferenceMaintained efficacy at 0.063% - 0.5% loading with enhanced formulation stability
ConditionsModel surfactant solutions for hard surface cleaning

Provides a dual-function ingredient (antimicrobial booster and masking agent) that optimizes the safety and sensory profile of industrial disinfectants.

High Gastrointestinal Absorption for Flavor and Oral Formulations

For applications in food preservation, oral care, and flavoring, the pharmacokinetic profile of the additive is crucial. Comparative network pharmacological assessments of monoterpenes reveal that while many complex terpenes exhibit low gastrointestinal absorption (GIA), terpinyl acetate consistently demonstrates high GIA values [1]. This high oral bioavailability, combined with its compliance with Lipinski’s Rule of Five (indicating high drug-likeness and zero violations), makes it a superior candidate for oral delivery systems compared to heavier sesquiterpenes or less bioavailable monoterpene hydrocarbons like α-pinene or β-pinene [1].

Evidence DimensionGastrointestinal Absorption (GIA) and Drug-likeness
Target Compound DataTerpinyl acetate: High GIA, 0 Lipinski violations
Comparator Or Baselineα-pinene / β-pinene / sesquiterpenes: Low GIA, 1+ Lipinski violations
Quantified DifferenceCategorically higher absorption profile and strict Lipinski compliance
ConditionsIn silico ADME and network pharmacological profiling

Justifies the selection of terpinyl acetate for ingestible formulations, ensuring predictable absorption and regulatory compliance in flavor and oral care products.

Alkaline Industrial and Consumer Cleaning Products

Due to its superior hydrolytic stability compared to allylic esters like linalyl acetate, terpinyl acetate is the definitive choice for formulating high-pH soaps, detergents, and hard-surface cleaners where maintaining chemical integrity and preventing off-odors is critical .

Extended-Release Functional Coatings and Matrices

Leveraging its low vapor pressure (0.038 mmHg at 25 °C) and elevated boiling point, terpinyl acetate is ideal for formulations requiring long-lasting tenacity, such as slow-release air fresheners, paints, and industrial coatings [1].

Synergistic Antimicrobial Surfactant Systems

Used as a co-active with phenolic compounds (e.g., thymol) in non-therapeutic disinfectants, providing enhanced lipid membrane partitioning and maintaining biocidal performance in micellar solutions without the harsh sensory profile of free alcohols[2].

High-Bioavailability Oral Care and Flavor Formulations

Selected for its high gastrointestinal absorption and strict adherence to Lipinski's Rule of Five, making it a highly bioavailable and stable flavoring agent for mouthwashes, toothpaste, and ingestible therapeutics [3].

Physical Description

Dry Powder, Liquid; Liquid
Liquid
colourless liquid with a sweet, refreshing, herbaceous odou

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 g/mol

Monoisotopic Mass

196.146329876 g/mol

Boiling Point

115.00 °C. @ 2.00 mm Hg

Heavy Atom Count

14

Density

0.953-0.962

LogP

3.96 (LogP)

UNII

9RXE0I9F2J

GHS Hazard Statements

Aggregated GHS information provided by 1804 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 109 of 1804 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1695 of 1804 companies with hazard statement code(s):;
H411 (96.64%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

8007-35-0
80-26-2
58206-95-4
7785-54-8
10581-37-0

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Masking

General Manufacturing Information

Other (requires additional information)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate: ACTIVE
Terpineol, acetate: ACTIVE

Dates

Last modified: 08-15-2023
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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